molecular formula C20H15Cl2N5O2 B2443927 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-41-8

2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2443927
CAS No.: 898422-41-8
M. Wt: 428.27
InChI Key: WJFRHVOZAPGYSD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2 and its molecular weight is 428.27. The purity is usually 95%.
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Scientific Research Applications

Structural and Tautomeric Analysis Research on dihydropurine derivatives showcases the importance of structural and tautomeric studies for understanding conjugation and hydrogen bonding within purine rings. Beagley et al. (1995) confirmed two tautomeric dihydropurine derivatives, illustrating differences in conjugation and hydrogen bonding, which are critical for understanding the chemical behavior and potential applications of similar compounds (Beagley et al., 1995).

Synthetic Applications Purine and pyrimidine derivatives have been synthesized for various applications, including as intermediates in organic synthesis. For instance, Cetina et al. (2004) discussed the synthesis and X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives, highlighting their structural characteristics and potential as synthetic intermediates (Cetina et al., 2004).

Low-Temperature NMR Spectroscopy The use of low-temperature NMR spectroscopy for determining tautomerism in purine derivatives indicates the importance of advanced analytical techniques in characterizing such compounds. Sečkářová et al. (2004) utilized this method to detect separate NMR signals of N7-H and N9-H tautomers in purine derivatives (Sečkářová et al., 2004).

Material Science Applications In material science, aromatic polyamides and polyimides derived from related compounds demonstrate significant interest due to their thermal stability and potential for creating high-performance materials. Spiliopoulos et al. (1998) synthesized rigid-rod polyamides and polyimides from related diamines and dicarboxylic acids, highlighting the thermal stability and solubility of these materials (Spiliopoulos et al., 1998).

Biological Activity The antimicrobial activity of purine-based N-acyl-α-carboxamides prepared via the Ugi four-component reaction approach demonstrates the potential biomedical applications of purine derivatives. Kaur et al. (2014) reported significant antimicrobial potency against various bacterial strains, highlighting the relevance of purine derivatives in developing new antimicrobial agents (Kaur et al., 2014).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-9-3-5-12(7-10(9)2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-6-4-11(21)8-14(13)22/h3-8H,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFRHVOZAPGYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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